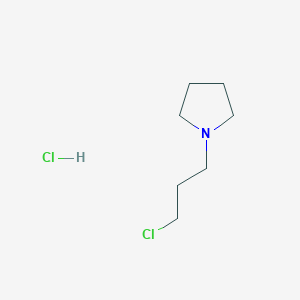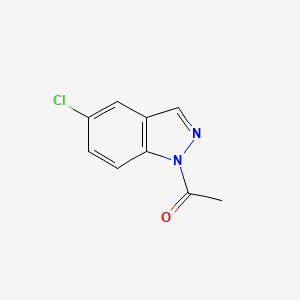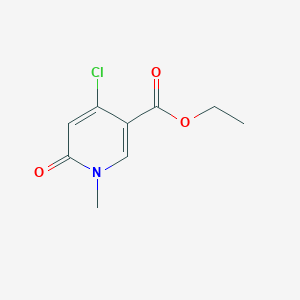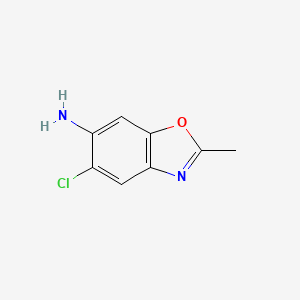
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine
Vue d'ensemble
Description
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, abbreviated as NMIM, is a type of amine compound that has been studied for its potential applications in various scientific research fields. NMIM has been studied for its ability to act as an agonist of serotonin and norepinephrine receptors, as well as its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A). NMIM has also been studied for its ability to modulate the release of glutamate and other neurotransmitters.
Applications De Recherche Scientifique
Sigma-1 Receptor Mediated Role in Tissue Protection and Immunity
DMT, an endogenous ligand of the sigma-1 receptor, has implications beyond its psychotropic properties. It is involved in cellular protective mechanisms, potentially playing a universal role in cellular protection, regeneration, and immune regulation. Research suggests that DMT's function might extend to central nervous activity, highlighting its importance in broader biological functions beyond hallucinogenic effects (Frecska et al., 2013).
Role in Cancer Therapy
The role of indoleamine-2,3-dioxygenase (IDO) inhibitors, with DMT being a structural analog, in cancer therapy has been explored. IDO is an immunosuppressive enzyme that allows tumors to escape immunologically mediated rejection. Studies suggest a need for a deeper understanding of IDO biology to comprehend the effects of its inhibitors, proposing a promising avenue for therapeutic applications in cancer treatment (Löb et al., 2009).
Neuropharmacology and Therapeutic Potential
The neuropharmacological profile of DMT has been reviewed, including its roles and effects on the central nervous system and its potential as a neurotransmitter. DMT appears to have limited neurotoxicity, suggesting its utility in exploring brain function and possibly treating anxiety and psychosis. The compound's intense cardiovascular effects, primarily observed with intravenous administration in large doses, highlight the need for cautious therapeutic exploration (Carbonaro & Gatch, 2016).
Biosynthesis and Excretion of Hallucinogens
Research has also investigated the biosynthesis and excretion of hallucinogens like DMT, focusing on their formation through methylation of neurotransmitters or related substances. This area of study provides insights into the structural similarities between psychotomimetic substances and biogenic amine transmitters, underscoring the complex interplay between endogenous compounds and their psychotropic analogs (Rosengarten & Friedhoff, 1976).
Mécanisme D'action
Target of Action
The primary target of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
this compound interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, leading to alterations in cell structure and function .
Biochemical Pathways
The inhibition of tubulin polymerization affects various biochemical pathways. Most notably, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase . This disruption can trigger programmed cell death or apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tubulin polymerization suggests that it can penetrate cell membranes and interact with intracellular targets .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . This is due to the disruption of microtubule formation, which leads to cell cycle arrest and triggers programmed cell death .
Analyse Biochimique
Biochemical Properties
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction with tubulin involves binding to the colchicine site, thereby preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Specifically, it induces cell cycle arrest and promotes apoptotic pathways, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing microtubule formation . This inhibition leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the activation of caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in vitro . Additionally, the stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to exert its biochemical effects and influence cellular processes .
Propriétés
IUPAC Name |
N-methyl-1-(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINWSYCLTUQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464680 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3514-15-6 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)
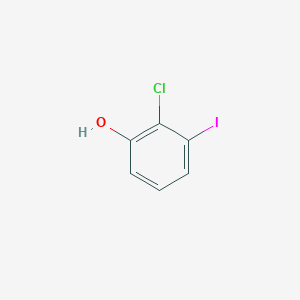


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)
